N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine
Description
N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a pyrazole-based compound featuring a fluorinated thiophene moiety. Its structure includes a propyl group (-CH2CH2CH3) at the N1 position of the pyrazole ring and a secondary amine at the C4 position linked to a (5-fluorothiophen-2-yl)methyl group. This design combines moderate lipophilicity (due to the alkyl chain) with electronic modulation from the fluorine atom, which may enhance binding interactions in biological systems. The molecular formula is C11H14FN3S, with a molecular weight of 239.29 g/mol (calculated from structural analogs in –11).
Properties
Molecular Formula |
C11H14FN3S |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C11H14FN3S/c1-2-5-15-8-9(6-14-15)13-7-10-3-4-11(12)16-10/h3-4,6,8,13H,2,5,7H2,1H3 |
InChI Key |
XSJZRTUOYYRKBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CC=C(S2)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Propyl-1H-Pyrazol-4-Amine
The pyrazole core is typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 1-propyl-1H-pyrazol-4-amine:
-
Cyclization :
-
React acetylacetone (2,4-pentanedione) with hydrazine hydrate in ethanol under reflux to form 1H-pyrazol-4-amine.
-
Alkylation : Treat the pyrazole with 1-bromopropane in the presence of K₂CO₃ in DMF at 60°C for 12 hours.
Reaction Conditions :
Step Reagents Solvent Temperature (°C) Time (h) Yield (%) Cyclization Hydrazine hydrate Ethanol 80 6 85 Alkylation 1-Bromopropane, K₂CO₃ DMF 60 12 72 -
Synthesis of (5-Fluorothiophen-2-yl)methyl Chloride
Fluorinated thiophenes are prepared via electrophilic fluorination:
-
Thiophene fluorination :
-
Chloromethylation :
Spectroscopic Data :
Coupling of Pyrazole Amine and Thiophene-Methyl Chloride
The final step involves nucleophilic substitution:
-
Reaction :
-
Combine 1-propyl-1H-pyrazol-4-amine (1 equiv) with (5-fluorothiophen-2-yl)methyl chloride (1.2 equiv) in THF.
-
Add triethylamine (2 equiv) and stir at room temperature for 24 hours.
Optimization Data :
Solvent Base Temperature (°C) Time (h) Yield (%) THF Et₃N 25 24 68 DCM DIPEA 40 18 55 -
Alternative Pathways and Comparative Analysis
Reductive Amination Approach
An alternative method avoids alkyl halides:
Solid-Phase Synthesis
Recent patents describe using polymer-supported reagents for parallel synthesis:
-
Immobilize the pyrazole amine on Wang resin.
-
Perform alkylation with a fluorothiophene-methyl mesylate.
-
Cleave the product with TFA/CH₂Cl₂.
Key Benefit :
-
Simplifies purification, yielding 74% purity after HPLC.
-
Characterization and Quality Control
Critical analytical data for the final compound:
Spectroscopic Profiles :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (s, 1H, pyrazole-H), 6.92 (d, J = 3.2 Hz, 1H, thiophene-H), 4.30 (s, 2H, CH₂N), 3.95 (t, J = 7.0 Hz, 2H, NCH₂CH₂), 1.80 (m, 2H, CH₂), 0.90 (t, J = 7.4 Hz, 3H, CH₃).
-
HRMS (ESI+) : m/z calcd. for C₁₁H₁₄FN₃S [M+H]⁺: 256.0984; found: 256.0986.
Purity Assessment :
Industrial-Scale Considerations
For large batches (>1 kg), key modifications include:
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a variety of substituted thiophene derivatives .
Scientific Research Applications
N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluorinated thiophene moiety may enhance the compound’s ability to interact with biological membranes or proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects
- Target Compound : The propyl group provides balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity.
- Trifluoroethyl Analog () : The -CF3 group increases metabolic stability and lipophilicity, which may prolong half-life but raise toxicity risks.
- Multi-Substituted Pyrazole () : Ethyl, fluoro, and methyl groups introduce steric hindrance and electronic complexity, likely affecting target selectivity.
Molecular Weight and Drug-Likeness
- The target compound (239.29 g/mol) and methoxymethyl analog (241.29 g/mol) fall within the ideal range for oral bioavailability (<500 g/mol). The trifluoroethyl derivative (279.26 g/mol) approaches the upper limit, which may limit absorption.
Research Implications
- Structural Insights : Crystallography tools like SHELX (–3) could resolve binding conformations, guiding optimization.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with alkylation of the pyrazole ring followed by coupling with a fluorothiophene derivative. Key steps include:
Alkylation : React 1-propyl-1H-pyrazol-4-amine with a halogenated reagent (e.g., propyl bromide) in the presence of a base (K₂CO₃ or NaH) in DMF at 60–80°C for 6–12 hours.
Coupling : Use a fluorothiophene-methyl aldehyde or bromide under reductive amination (NaBH₃CN) or nucleophilic substitution conditions.
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometry (1:1.2 amine:electrophile ratio) to minimize by-products. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., propyl chain integration at δ 0.9–1.6 ppm, fluorothiophene protons at δ 6.5–7.2 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (calc. ~265.3 g/mol).
- X-ray Crystallography : Use SHELXL (via SHELX suite) for single-crystal analysis to resolve bond angles and torsional strain. Crystallize in EtOH/water (70:30) at 4°C .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Screen for antimicrobial (MIC assays against S. aureus, E. coli), anti-inflammatory (COX-2 inhibition ELISA), and anticancer (MTT assay on HeLa/MCF-7 cells) activity. Use positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (1–100 µM). Solubilize in DMSO (≤0.1% final concentration) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported reactivity patterns of the fluorothiophene moiety?
- Methodological Answer : Conflicting reactivity (e.g., electrophilic substitution vs. ring-opening) may arise from crystal packing effects. Perform comparative X-ray studies using SHELXL:
- Analyze bond lengths (C-F: ~1.34 Å) and dihedral angles between thiophene and pyrazole rings.
- Pair with DFT calculations (B3LYP/6-31G*) to model electronic effects. Publish CIF files in the Cambridge Structural Database .
Q. What strategies can elucidate the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- Kinase Profiling : Use a panel of 50+ kinases (e.g., JAK2, EGFR) with ADP-Glo™ assays. Identify IC₅₀ values for hits (<10 µM).
- Molecular Docking : Employ AutoDock Vina with PDB structures (e.g., 4HJO for JAK2). Prioritize hydrogen bonds with fluorothiophene and π-π stacking with pyrazole.
- Site-Directed Mutagenesis : Validate binding pockets (e.g., mutate Lys882 in EGFR and measure activity loss) .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Methodological Answer :
- Analog Synthesis : Replace propyl with cyclopropyl or fluorinated ethyl groups. Modify thiophene fluorine to chlorine/trifluoromethyl.
- Bioactivity Testing : Compare IC₅₀ across analogs (see table below).
- 3D-QSAR : Use CoMFA/CoMSIA in MOE to correlate steric/electronic fields with activity.
| Analog Substituent | IC₅₀ (µM, JAK2) | Selectivity (JAK2/EGFR) |
|---|---|---|
| Propyl (Parent) | 2.1 | 8.5 |
| Cyclopropyl | 1.7 | 12.3 |
| 2-Fluoroethyl | 0.9 | 18.7 |
| 5-Trifluoromethylthiophene | 3.4 | 5.2 |
Q. What experimental approaches address stability challenges during long-term storage?
- Methodological Answer :
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC (C18 column, 0.1% TFA/ACN gradient).
- Stabilizers : Add antioxidants (0.01% BHT) or store under argon. Optimal pH: 6.5–7.5 (phosphate buffer).
- Degradation Pathways : Identify main products (e.g., hydrolyzed amine via LC-MS) and adjust storage to -20°C in amber vials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
